1-Chloropropane
Overview
Description
1-Chloropropane, also known as n-propyl chloride, is a colorless, flammable liquid with the chemical formula C₃H₇Cl. It is a member of the alkyl halide family and is characterized by the presence of a chlorine atom attached to the first carbon atom in the propane chain. This compound is commonly used as an intermediate in organic synthesis and has various industrial applications .
Preparation Methods
1-Chloropropane can be synthesized through several methods:
Reaction of n-propyl alcohol with phosphorus trichloride: This method involves the reaction of n-propyl alcohol with phosphorus trichloride in the presence of a zinc chloride catalyst. The reaction proceeds as follows[ \text{CH₃CH₂CH₂OH} + \text{PCl₃} \rightarrow \text{CH₃CH₂CH₂Cl} + \text{H₃PO₃} ]
Industrial production: In industrial settings, this compound is produced by the chlorination of propane.
Chemical Reactions Analysis
1-Chloropropane undergoes various chemical reactions, including:
Nucleophilic substitution reactions: In these reactions, the chlorine atom is replaced by a nucleophile. For example, the reaction with sodium hydroxide produces propanol[ \text{CH₃CH₂CH₂Cl} + \text{NaOH} \rightarrow \text{CH₃CH₂CH₂OH} + \text{NaCl} ]
Elimination reactions: this compound can undergo elimination reactions to form propene. This reaction typically occurs in the presence of a strong base such as potassium hydroxide[ \text{CH₃CH₂CH₂Cl} + \text{KOH} \rightarrow \text{CH₃CH=CH₂} + \text{KCl} + \text{H₂O} ]
Oxidation reactions: Although less common, this compound can be oxidized to form various products, depending on the oxidizing agent used.
Scientific Research Applications
1-Chloropropane has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material science: Research on the phase equilibrium properties of this compound under different conditions is useful for industrial applications involving carbon dioxide and this compound.
Dielectric studies: The dielectric properties of this compound are studied across a broad frequency range, highlighting its applications in the pharmaceutical and pesticide industries.
Toxicity studies: Research on the inhalation toxicity of this compound provides critical data for occupational safety and health assessments.
Mechanism of Action
The mechanism of action of 1-chloropropane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon atom to which it is attached. This makes the carbon atom susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used .
Comparison with Similar Compounds
1-Chloropropane can be compared with other similar compounds, such as:
2-Chloropropane: Both this compound and 2-chloropropane have the same molecular formula (C₃H₇Cl) but differ in the position of the chlorine atom. In this compound, the chlorine atom is attached to the first carbon atom, while in 2-chloropropane, it is attached to the second carbon atom.
Ethyl chloride: Ethyl chloride (C₂H₅Cl) is another alkyl halide with a shorter carbon chain compared to this compound.
Isopropyl chloride: Isopropyl chloride (C₃H₇Cl) is an isomer of this compound with the chlorine atom attached to a secondary carbon atom.
Properties
IUPAC Name |
1-chloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVRZFUUCLYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
Record name | 1-CHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID3051462 | |
Record name | 1-Chloropropane | |
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Molecular Weight |
78.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index] | |
Record name | 1-CHLOROPROPANE | |
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Record name | 1-Chloropropane | |
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Boiling Point |
115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C | |
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Flash Point |
0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP) | |
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Solubility |
In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform | |
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Density |
0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm | |
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Vapor Density |
2.7 (Air = 1) | |
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Vapor Pressure |
345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
540-54-5, 26446-76-4, 68390-96-5 | |
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Melting Point |
-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol | |
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